1,1-Difluoroethane (DFE), also known as Freon 152a, has gained some traction in scientific research due to its unique properties. A key application lies in forensic toxicology. Its potential for abuse as an inhalant has necessitated the development of methods for its detection and quantification in biological samples postmortem and during investigations of human performance impairment []. Researchers have focused on creating validated methods for analyzing DFE in blood and tissues to aid in forensic analysis []. These methods offer advantages over traditional techniques by eliminating the need for solvents in sample preparation, which can interfere with analysis [].
Another interesting application of DFE in scientific research is its use as a solvent. Because it readily evaporates and leaves minimal residue, DFE can be a valuable tool for researchers who need to remove solvent from their samples without introducing artifacts or altering the properties of the target analytes []. This is particularly advantageous in studies where residual solvent could impact the gas/liquid partitioning of the target molecule or create chromatographic interference during analysis [].
1,1-Difluoroethane, also known as HFC-152a, is an organofluorine compound with the molecular formula C₂H₄F₂. This colorless gas is primarily utilized as a refrigerant and is recognized for its low ozone depletion potential and relatively lower global warming potential compared to other hydrofluorocarbons. With a molecular weight of approximately 66.05 g/mol, 1,1-difluoroethane has favorable thermophysical properties, making it suitable for various applications, including aerosol propellants and gas dusters .
This reaction produces 1,1-difluoroethane along with vinyl fluoride as an intermediate . Additionally, it can undergo reactions with hydroxyl radicals in the atmosphere, leading to its degradation with a lifespan of approximately 1.4 years .
Research indicates that prolonged exposure to 1,1-difluoroethane can have adverse effects on human health. In animal studies, high concentrations have been linked to cardiovascular issues such as coronary disease and angina. Moreover, intentional inhalation of this compound poses significant risks, including fatal cardiac arrhythmias due to its effects on GABA receptors and glutamate pathways in the brain .
The primary method for synthesizing 1,1-difluoroethane involves the reaction of acetylene with hydrogen fluoride under mercury catalysis:
This method allows for the efficient production of the compound while minimizing by-products. Other synthetic pathways may include halogenation reactions involving ethane derivatives .
Uniqueness of 1,1-Difluoroethane:
Interaction studies on 1,1-difluoroethane have revealed its reactivity with various substances. It can decompose upon heating or combustion, producing toxic by-products such as hydrogen fluoride and carbon monoxide. Furthermore, it exhibits flammability and can react violently with strong oxidizers or metals like aluminum .
1,1-Difluoroethane is an organofluorine compound with the molecular formula C₂H₄F₂ [1]. The molecule consists of two carbon atoms, four hydrogen atoms, and two fluorine atoms arranged in a specific three-dimensional configuration [2]. The carbon atoms form the backbone of the molecule, with one carbon atom bonded to three hydrogen atoms (methyl group) and the other carbon atom bonded to one hydrogen atom and two fluorine atoms [3].
The molecular structure of 1,1-Difluoroethane exhibits a tetrahedral arrangement around both carbon atoms, consistent with sp³ hybridization [4]. This tetrahedral geometry results from the repulsion between electron pairs in the carbon-hydrogen and carbon-fluorine bonds [5]. The molecule belongs to the Cs point group, indicating it has one plane of symmetry [6].
The bond lengths and angles in 1,1-Difluoroethane have been determined through various spectroscopic techniques and computational methods [7]. The carbon-carbon bond length is approximately 1.498 Å, which is typical for a single bond between two sp³ hybridized carbon atoms [8]. The carbon-fluorine bonds are shorter, measuring about 1.364 Å, reflecting the strong covalent interaction between carbon and the highly electronegative fluorine atoms [9]. The carbon-hydrogen bonds have a length of approximately 1.081 Å [10].
Table 1: Bond Lengths in 1,1-Difluoroethane
Bond Type | Length (Å) |
---|---|
C-C | 1.498 |
C-F | 1.364 |
C-H | 1.081 |
The bond angles in 1,1-Difluoroethane deviate slightly from the ideal tetrahedral angle of 109.5°, primarily due to the presence of the electronegative fluorine atoms [11]. The H-C-C bond angle is approximately 111.0°, while the C-C-F bond angle is 110.7° [12]. The F-C-F bond angle is 107.4°, which is smaller than the ideal tetrahedral angle due to the repulsion between the fluorine atoms [13]. The H-C-F and H-C-H bond angles are 108.5° and 107.9°, respectively [14].
Table 2: Bond Angles in 1,1-Difluoroethane
Bond Angle | Value (degrees) |
---|---|
H-C-C | 111.0 |
C-C-F | 110.7 |
F-C-F | 107.4 |
H-C-F | 108.5 |
H-C-H | 107.9 |
The carbon-fluorine bonds in 1,1-Difluoroethane are highly polar due to the significant electronegativity difference between carbon (2.5) and fluorine (4.0) [15]. This polarity contributes to the overall dipole moment of the molecule and influences its physical and chemical properties [16]. The strong carbon-fluorine bonds are among the most stable single bonds in organic chemistry, with bond dissociation energies of approximately 115 kcal/mol [24].
1,1-Difluoroethane exists as a colorless gas under standard temperature and pressure conditions [17]. The compound exhibits interesting phase behavior, transitioning between solid, liquid, and gaseous states depending on temperature and pressure conditions [18].
The triple point of 1,1-Difluoroethane, where solid, liquid, and gas phases coexist in equilibrium, occurs at a temperature of 154.56 K and a pressure of 0.0641387 kPa [19]. The normal boiling point, defined as the temperature at which the vapor pressure equals atmospheric pressure (101.325 kPa), is 248.45 K (-24.7°C) [20]. The melting point of the compound is approximately 156.15 K (-117°C) [21].
Critical parameters represent the conditions beyond which distinct liquid and gas phases do not exist [22]. For 1,1-Difluoroethane, the critical temperature (Tc) is 386.41 K (113.26°C), and the critical pressure (Pc) is 4.52 MPa [23]. At the critical point, the density of 1,1-Difluoroethane is 0.368 g/cm³ [25]. These critical parameters are essential for understanding the behavior of the compound under various conditions and for designing processes involving this substance [26].
Table 3: Phase Behavior and Critical Parameters of 1,1-Difluoroethane
Parameter | Value | Units |
---|---|---|
Triple Point Temperature | 154.56 | K |
Triple Point Pressure | 0.0641387 | kPa |
Normal Boiling Point | 248.45 | K |
Melting Point | 156.15 | K |
Critical Temperature (Tc) | 386.41 | K |
Critical Pressure (Pc) | 4.52 | MPa |
Critical Density (ρc) | 0.368 | g/cm³ |
The phase diagram of 1,1-Difluoroethane illustrates the relationship between temperature and pressure for different phases [27]. The vapor pressure of 1,1-Difluoroethane increases with temperature according to the Antoine equation, which provides a mathematical relationship between vapor pressure and temperature [28]. At 25°C, the vapor pressure is approximately 6,067 hPa, indicating its high volatility at room temperature [29].
Other thermodynamic properties of 1,1-Difluoroethane include a heat of vaporization of 0.078 kcal/g and a heat of combustion of -4.42 kcal/g [30]. The compound has limited solubility in water, with approximately 2.8 g/L dissolving at 25°C [31]. Its octanol-water partition coefficient (Log P) is 0.75, suggesting moderate lipophilicity [3].
Numerous databases provide comprehensive thermophysical property data for 1,1-Difluoroethane, serving as valuable resources for researchers and engineers working with this compound. These databases compile experimental measurements, theoretical calculations, and critically evaluated data to ensure accuracy and reliability [32].
The National Institute of Standards and Technology (NIST) maintains several databases containing thermophysical properties of 1,1-Difluoroethane [33]. The NIST WebBook provides freely accessible data on phase change properties, Antoine equation parameters, and critical properties [34]. For more comprehensive and critically evaluated data, the NIST Thermodynamics Research Center (TRC) Web Thermo Tables offer detailed information on thermodynamic and transport properties across a wide range of temperatures and pressures [35].
Table 4: Major Thermophysical Property Databases for 1,1-Difluoroethane
Database | Properties Available | Access Type |
---|---|---|
NIST WebBook | Phase change data, Antoine equation parameters, critical properties | Free public access |
NIST TRC Web Thermo Tables | Critically evaluated thermophysical and thermochemical data | Subscription required |
DETHERM | Thermophysical properties, phase equilibria data | Subscription required |
DIPPR | Temperature-dependent properties, critical constants | Subscription required |
CRC Handbook | Physical constants, thermodynamic properties | Purchase required |
Yaws' Handbook | Temperature-dependent properties, transport properties | Purchase required |
REFPROP | Equations of state, transport properties, phase equilibria | Purchase required |
The DETHERM database, maintained by DECHEMA, contains extensive experimental data on thermophysical properties and phase equilibria for 1,1-Difluoroethane and its mixtures with other compounds [36]. This database is particularly valuable for chemical process design and optimization [37].
The Design Institute for Physical Properties (DIPPR) database provides temperature-dependent correlations for various properties of 1,1-Difluoroethane, including vapor pressure, density, heat capacity, and thermal conductivity [38]. These correlations are based on critically evaluated experimental data and are widely used in chemical engineering applications [39].
Other important resources include the CRC Handbook of Chemistry and Physics, Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds, and the REFPROP software developed by NIST [40]. These resources offer comprehensive collections of thermophysical property data for 1,1-Difluoroethane and other compounds, enabling accurate predictions of behavior under various conditions.
Spectroscopic techniques play a crucial role in elucidating the molecular structure, confirming the identity, and assessing the purity of 1,1-Difluoroethane. Various spectroscopic methods provide complementary information about different aspects of the molecule.
Infrared (IR) spectroscopy is particularly useful for identifying functional groups and molecular vibrations in 1,1-Difluoroethane. The IR spectrum of this compound shows characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in the range of 2964-3015 cm⁻¹ and carbon-fluorine stretching vibrations at 1140-1171 cm⁻¹. These spectral features serve as fingerprints for identifying the compound and confirming its structure.
Table 5: Vibrational Frequencies of 1,1-Difluoroethane
Mode | Frequency (cm⁻¹) | Assignment |
---|---|---|
1 (A') | 3015 | C-H stretching |
2 (A') | 2975 | C-H stretching |
3 (A') | 2964 | C-H stretching |
4 (A') | 1457 | CH₃ deformation |
5 (A') | 1413 | CH₃ deformation |
6 (A') | 1357 | CH bending |
7 (A') | 1171 | C-F stretching |
8 (A') | 1140 | C-F stretching |
9 (A') | 868 | C-C stretching |
10 (A') | 569 | C-F bending |
11 (A') | 468 | C-F bending |
Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations that may not be IR-active. In the Raman spectrum of 1,1-Difluoroethane, bands corresponding to carbon-fluorine bending (468-569 cm⁻¹) and carbon-carbon stretching (868 cm⁻¹) are particularly prominent.
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the molecular structure of 1,1-Difluoroethane. Proton (¹H) NMR spectroscopy reveals signals corresponding to the methyl group (CH₃) and the CHF₂ group, while fluorine (¹⁹F) NMR spectroscopy shows signals from the two fluorine atoms. The coupling patterns and chemical shifts in these spectra provide valuable structural information and can be used to assess the purity of the compound.
Mass spectrometry is another powerful technique for characterizing 1,1-Difluoroethane. The mass spectrum typically shows a molecular ion peak at m/z 66, corresponding to the molecular weight of the compound, along with fragment ions at m/z 51 and 65. These fragmentation patterns are characteristic of the compound and can be used for identification purposes.
Microwave spectroscopy has been employed to determine the rotational constants and molecular geometry of 1,1-Difluoroethane with high precision. Analysis of the microwave spectrum yields rotational constants of A=9491.95 MHz, B=8962.65 MHz, and C=5170.43 MHz, which can be used to calculate bond lengths and angles in the molecule [31]. This technique has also been used to investigate the barrier to internal rotation in 1,1-Difluoroethane, which has been determined to be approximately 13.3 kJ/mol.
Table 6: Spectroscopic Characterization Methods for 1,1-Difluoroethane
Method | Key Features | Applications |
---|---|---|
IR Spectroscopy | C-F stretching (1140-1171 cm⁻¹), C-H stretching (2964-3015 cm⁻¹) | Identification of functional groups and molecular structure |
Raman Spectroscopy | C-F bending (468-569 cm⁻¹), C-C stretching (868 cm⁻¹) | Complementary to IR for molecular vibration analysis |
NMR Spectroscopy | ¹H NMR: CH₃ group signal, CHF₂ group signal; ¹⁹F NMR: fluorine signals | Structure elucidation and purity assessment |
Mass Spectrometry | Molecular ion peak at m/z 66, fragment ions at m/z 51 and 65 | Compound identification and structural analysis |
Microwave Spectroscopy | Rotational constants: A=9491.95 MHz, B=8962.65 MHz, C=5170.43 MHz | Determination of molecular geometry and dipole moment |
Flammable;Compressed Gas